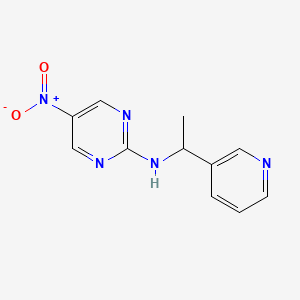![molecular formula C14H17NO4 B7586791 (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid, also known as PHCCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PHCCC is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), a member of the G protein-coupled receptor family.
Wirkmechanismus
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid acts as a positive allosteric modulator of mGluR4. This receptor is primarily found in the brain and is involved in the regulation of neurotransmitter release. Activation of mGluR4 has been shown to have neuroprotective effects and to reduce anxiety and depression-like behaviors in animal models.
Biochemical and Physiological Effects:
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid has been shown to increase the activity of mGluR4, leading to increased neurotransmitter release and neuroprotective effects. It has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid has been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid in lab experiments is its selectivity for mGluR4. This allows researchers to study the specific effects of mGluR4 activation without interference from other receptors. However, one limitation of using (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid. One area of interest is the potential therapeutic applications of (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid in neurological disorders such as Parkinson's disease, Alzheimer's disease, and ischemic stroke. Another area of interest is the potential use of (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid as an analgesic for the treatment of pain. Additionally, further research is needed to fully understand the mechanism of action of (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid and its effects on neurotransmitter release.
Synthesemethoden
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid with phenylcyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then hydrolyzed with a strong acid to yield (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Eigenschaften
IUPAC Name |
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-9-11(12(17)18)15-13(19)14(7-4-8-14)10-5-2-1-3-6-10/h1-3,5-6,11,16H,4,7-9H2,(H,15,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGCSFCKOLHJDM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide](/img/structure/B7586728.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)
![3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)

![5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid](/img/structure/B7586770.png)

![2-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7586779.png)
![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)
![N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B7586804.png)

![(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7586815.png)
![(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586822.png)